The compound 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule characterized by its unique structural features and potential biological applications. This compound is classified under the category of heterocyclic compounds, specifically pyrimidines and thiophenes. It possesses a molecular formula of and a molecular weight of approximately 365.5 g/mol.
The synthesis of this compound can be approached through various methods, typically involving multi-step organic reactions. One common synthetic route includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity during synthesis.
The molecular structure of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can be represented using various notations:
Cc1ccc(C)c(CSc2nc3ccsc3c(=O)n2Cc2ccccc2F)c1
The structure features a fused bicyclic system that combines elements of benzothiophene and pyrimidine with additional substituents that enhance its chemical reactivity and biological activity.
This compound may undergo several chemical reactions typical for heterocyclic compounds:
Technical details such as reaction mechanisms and conditions (temperature, solvents) are essential for understanding the behavior of this compound in various chemical environments.
The physical and chemical properties of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one include:
These properties are crucial for determining how the compound behaves under various conditions and its suitability for different applications.
This compound has potential scientific uses in several fields:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5